molecular formula C9H16O B13828804 Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI)

Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI)

Cat. No.: B13828804
M. Wt: 140.22 g/mol
InChI Key: XXGMGNSKVTYPDN-JVHMLUBASA-N
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Description

Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) is an organic compound with a unique structure characterized by a cyclohexane ring substituted with two methyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethylcyclohexanol using oxidizing agents such as pyridinium chlorochromate or potassium permanganate. The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,6-dimethylcyclohexanone followed by oxidation. The use of catalysts such as palladium on carbon can enhance the efficiency of the hydrogenation process, while oxidizing agents like chromium trioxide can facilitate the conversion to the aldehyde.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: 2,6-dimethylcyclohexanecarboxylic acid.

    Reduction: 2,6-dimethylcyclohexanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Material Science: It is utilized in the development of new materials with specific chemical properties.

    Industrial Chemistry: The compound is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to changes in their activity. This interaction can affect metabolic pathways and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxaldehyde: Lacks the methyl substitutions, resulting in different chemical properties.

    2,6-Dimethylcyclohexanol: The alcohol counterpart of the compound, with different reactivity.

    2,6-Dimethylcyclohexanone: The ketone counterpart, used in different synthetic applications.

Uniqueness

Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) is unique due to its specific substitution pattern and the presence of the aldehyde functional group. This combination imparts distinct reactivity and makes it valuable for specific synthetic and industrial applications.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(2S,6R)-2,6-dimethylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C9H16O/c1-7-4-3-5-8(2)9(7)6-10/h6-9H,3-5H2,1-2H3/t7-,8+,9?

InChI Key

XXGMGNSKVTYPDN-JVHMLUBASA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](C1C=O)C

Canonical SMILES

CC1CCCC(C1C=O)C

Origin of Product

United States

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